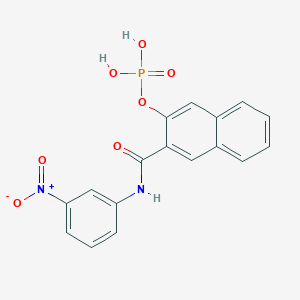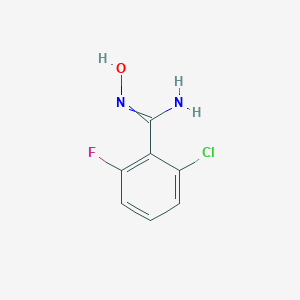
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-hydroxybenzamide: This compound has a similar structure but lacks the carboximidamide group, which may result in different chemical and biological properties.
2-chloro-6-fluoro-N-methylbenzenecarboximidamide: The presence of a methyl group instead of a hydroxy group can significantly alter the compound’s reactivity and biological activity.
2-chloro-6-fluoro-N’-hydroxybenzamide: This compound is structurally similar but may have different solubility and stability properties due to the absence of the carboximidamide group.
These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1643-74-9 |
|---|---|
Molekularformel |
C7H6ClFN2O |
Molekulargewicht |
188.59 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI-Schlüssel |
IGJUYVFAGFNDBJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

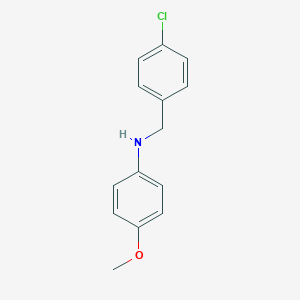
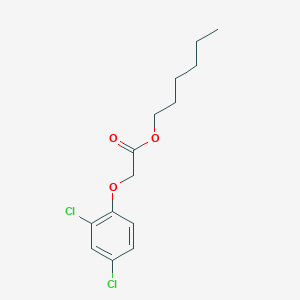
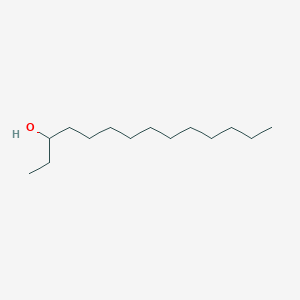
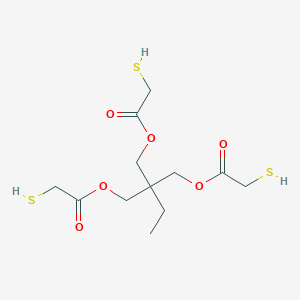
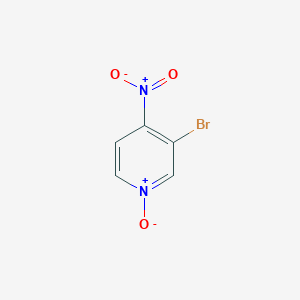




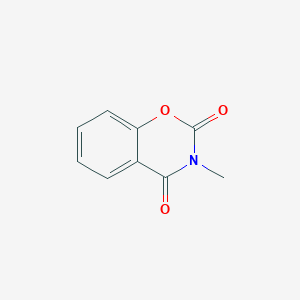
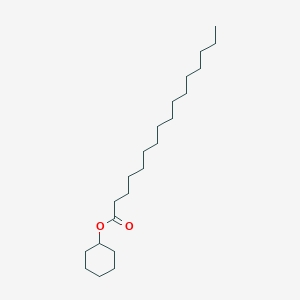
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

